1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol
Description
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol is a halogenated cyclopropanol derivative characterized by a strained cyclopropane ring substituted with a hydroxyl group and a 4-bromo-3-fluorophenyl moiety.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANOCLSGHFUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247191-31-6 | |
| Record name | 1-(4-bromo-3-fluorophenyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Stability
- Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, this compound may undergo faster Suzuki coupling than its chloro analog (CAS 1504931-98-9) due to bromine’s superior leaving-group ability . Fluorine’s Influence: The electron-withdrawing -F group in the target compound increases the acidity of the hydroxyl proton (pKa ~10–12, estimated) compared to non-fluorinated analogs like 1-(4-bromophenyl)cyclopropanol .
- Functional Group Variations: Hydroxyl (-OH) vs. Cyclopropane vs. Cyclobutane: The cyclopropane ring in the target compound exhibits higher ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), making it more reactive in ring-opening reactions. However, cyclobutane derivatives (e.g., 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine) may exhibit greater thermal stability .
Biological Activity
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol is an organic compound notable for its unique structural features, including a cyclopropanol moiety and halogen substituents (bromine and fluorine) on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may include interactions with various biological targets such as enzymes and receptors.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 231.06 g/mol. The presence of halogens can significantly influence the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. Halogen substituents can enhance binding affinities, potentially leading to increased efficacy in therapeutic applications. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, influenced by their unique functional groups.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, compounds that share similar halogenated structures have demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, structural analogs have been evaluated for their inhibitory effects on neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative disorders. The mechanism often involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Contains a pyrazole ring; different reactivity profile |
| 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol | Structure | Branching alters interaction dynamics |
| 2-(4-bromo-3-fluorophenyl)propanoic acid | Structure | Carboxylic acid group affects solubility and reactivity |
Study on Anticancer Properties
A study investigating the effects of halogenated cyclopropanol derivatives on cancer cell lines reported significant cytotoxic effects at micromolar concentrations. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential as therapeutic agents .
Enzyme Interaction Study
Another research project focused on the interaction of fluorinated compounds with nNOS revealed that modifications in structure significantly impacted binding affinity and selectivity. This study highlighted how subtle changes in halogen positioning could enhance or reduce biological activity, underscoring the importance of structural analysis in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
